N-Octanoyl-L-homoserine lactone (C8-HSL) is a highly characterized, medium-chain N-acyl homoserine lactone (AHL) utilized extensively as a signaling standard and competitive modulator in Gram-negative bacterial quorum sensing (QS) research. As an unsubstituted 8-carbon aliphatic AHL, C8-HSL exhibits distinct physicochemical stability and receptor-binding kinetics compared to its 3-oxo or 3-hydroxy oxidized counterparts. In procurement and assay design, C8-HSL is primarily selected as a standardized substrate for evaluating quorum-quenching (QQ) acylase activity, a partial antagonist for specific LuxR-type receptors (such as CviR and LuxN), and a baseline comparator for dissecting the chain-length specificity of bacterial communication networks [1].
Substituting C8-HSL with closely related analogs—such as C6-HSL (hexanoyl), C10-HSL (decanoyl), or 3-oxo-C8-HSL—fundamentally alters receptor affinity, agonistic vs. antagonistic behavior, and enzymatic degradation rates. For example, while 3-oxo-C8-HSL acts as a highly potent, nearly irreversible agonist for the Agrobacterium tumefaciens TraR receptor, unsubstituted C8-HSL lacks the critical C3 carbonyl oxygen required for optimal hydrogen bonding, rendering it a poor inducer but a valuable competitive probe [1]. Similarly, in Chromobacterium violaceum CviR assays, substituting C8-HSL with the native C6-HSL shifts the system from partial antagonism to full transcriptional activation [2]. Consequently, precise procurement of C8-HSL is non-negotiable for assays requiring specific medium-chain antagonistic profiles or QQ acylase substrate preferences.
In Chromobacterium violaceum biosensor assays, the structural difference between C8-HSL and the native C6-HSL dictates the transcriptional outcome. When evaluated in an E. coli CviR reporter strain (vioA-gfp), the native C6-HSL triggers 100% baseline activation. In contrast, C8-HSL binds the same receptor pocket but elicits only 40% of the activation level. Furthermore, when co-incubated with 1 μM C6-HSL, C8-HSL functions as a partial antagonist, significantly reducing vioA-gfp expression by failing to facilitate the necessary CviR contacts with RNA polymerase [1].
| Evidence Dimension | Transcriptional activation (vioA-gfp fluorescence) |
| Target Compound Data | C8-HSL yields ~40% activation and acts as a partial antagonist. |
| Comparator Or Baseline | C6-HSL yields 100% activation (full agonist). |
| Quantified Difference | 60% reduction in maximal transcriptional activation compared to the cognate ligand. |
| Conditions | E. coli CviR reporter strain grown for 7 h with AHLs. |
Procurement of C8-HSL is essential for researchers developing quorum-sensing inhibitors, as it provides a validated, chain-length-specific partial antagonist for CviR-based screening workflows.
In the evaluation of quorum-quenching (QQ) acylases, which hydrolyze the amide bond of AHLs to disrupt bacterial communication, substrate chain length is a critical variable. QQ acylases (such as QqaR) demonstrate a strong catalytic preference for medium-to-long acyl side chains. Consequently, C8-HSL is highly preferred over short-chain analogs like C6-HSL. When utilized in continuous, high-throughput calcein assays to monitor l-homoserine release, C8-HSL provides a robust, measurable fluorescent signal proportional to acylase concentration, establishing it as a superior model substrate for these enzymes [1].
| Evidence Dimension | Enzymatic cleavage efficiency by QQ acylases |
| Target Compound Data | C8-HSL (medium chain) is strongly preferred and efficiently cleaved. |
| Comparator Or Baseline | C6-HSL (short chain) is poorly recognized by QQ acylases. |
| Quantified Difference | Significant enhancement in enzymatic turnover and assay signal-to-noise ratio when using C8-HSL. |
| Conditions | Continuous calcein assay monitoring l-homoserine release from purified QqaR acylase. |
For industrial and academic labs screening anti-biofilm enzymes, C8-HSL is the standardized, procurement-ready substrate required to accurately quantify QQ acylase kinetics.
The Agrobacterium tumefaciens TraR receptor exhibits extreme sensitivity to its cognate ligand, 3-oxo-C8-HSL, requiring concentrations as low as 1 to 25 nM to fully activate target operons and stabilize the TraR dimer. In contrast, unsubstituted C8-HSL lacks the 3-oxo modification, resulting in drastically lower binding affinity and activation efficiency. Assays demonstrate that while 3-oxo-C8-HSL forms a nearly irreversible complex that retains DNA-binding activity for over 8 hours after exogenous signal removal, unsubstituted analogs fail to provide this level of sustained activation [1].
| Evidence Dimension | TraR receptor activation and complex stability |
| Target Compound Data | Unsubstituted C8-HSL lacks high-affinity binding and fails to sustain activation. |
| Comparator Or Baseline | 3-oxo-C8-HSL (cognate) activates at 1-25 nM and maintains activity >8 hours post-wash. |
| Quantified Difference | Orders of magnitude difference in activation concentration and complex half-life due to the C3 oxidation state. |
| Conditions | A. tumefaciens NTL4 reporter strains expressing TraR. |
Buyers engineering robust TraR-based biosensors must procure 3-oxo-C8-HSL for primary induction, utilizing C8-HSL strictly for differential binding or competitive inhibition studies.
The Vibrio harveyi LuxN receptor is exclusively agonized by 3-hydroxy-C4-HSL. When evaluating competitive antagonists, the potency is strictly dependent on the acyl chain length. Against a 20 nM baseline of the native autoinducer, C8-HSL acts as a potent antagonist with an IC50 of 600 nM. This makes it 5-fold more potent than the shorter-chain C6-HSL (IC50 = 3 μM). This precise structure-activity relationship makes C8-HSL a critical tool for mapping the steric constraints of the LuxN binding pocket [1].
| Evidence Dimension | IC50 for LuxN antagonism (inhibition of bioluminescence) |
| Target Compound Data | C8-HSL IC50 = 600 nM |
| Comparator Or Baseline | C6-HSL IC50 = 3 μM |
| Quantified Difference | C8-HSL is 5 times more potent as an antagonist than C6-HSL. |
| Conditions | V. harveyi TL25 reporter incubated with 20 nM native autoinducer and varying antagonist concentrations. |
Procurement of C8-HSL allows researchers to precisely titrate LuxN inhibition, offering an intermediate antagonistic potency ideal for fine-tuning biosensor dynamic ranges.
Directly leveraging its medium-chain structure, C8-HSL serves as the optimal substrate for calcein-based or HPLC-based assays quantifying the catalytic efficiency of novel QQ acylases intended for anti-biofilm coatings or agricultural biocontrol [1].
Because C8-HSL acts as a partial antagonist to the Chromobacterium violaceum CviR receptor, it is procured to competitively dampen vioA-gfp expression, allowing researchers to calibrate the dynamic range of whole-cell biosensors without causing total signal ablation [2].
In Vibrio harveyi bioluminescence inhibition studies, C8-HSL is utilized as an intermediate-potency antagonist (IC50 = 600 nM) to probe the steric limits and binding kinetics of the LuxN sensor kinase pocket, bridging the gap between weak (C6-HSL) and strong (C10-HSL) inhibitors [3].
Due to its lack of the C3-oxo group, C8-HSL is procured as a negative control or low-affinity baseline comparator in Agrobacterium tumefaciens TraR induction assays, validating the absolute necessity of the 3-oxo modification for femtomolar sensitivity [4].